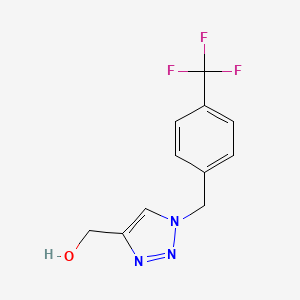![molecular formula C19H28N2O2 B3092576 tert-Butyl (2-benzyloctahydrocyclopenta[c]pyrrol-4-yl)carbamate CAS No. 1230135-97-3](/img/structure/B3092576.png)
tert-Butyl (2-benzyloctahydrocyclopenta[c]pyrrol-4-yl)carbamate
描述
tert-Butyl (2-benzyloctahydrocyclopenta[c]pyrrol-4-yl)carbamate: Its structure includes a tert-butyl group, a benzyl group, and an octahydrocyclopenta[c]pyrrol moiety, making it a valuable tool for studying biological processes and drug development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-benzyloctahydrocyclopenta[c]pyrrol-4-yl)carbamate typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:
Formation of the octahydrocyclopenta[c]pyrrol core: This step involves the cyclization of a suitable precursor under acidic or basic conditions.
Introduction of the benzyl group: This can be achieved through a nucleophilic substitution reaction using benzyl halides.
Attachment of the tert-butyl carbamate group: This is usually done by reacting the intermediate with tert-butyl chloroformate in the presence of a base
Industrial Production Methods
This includes the use of automated reactors and continuous flow systems to enhance yield and purity .
化学反应分析
Types of Reactions
tert-Butyl (2-benzyloctahydrocyclopenta[c]pyrrol-4-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Halides and nucleophiles such as sodium azide (NaN₃) or sodium methoxide (NaOCH₃) are typical reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield alcohols or ketones, while substitution reactions can introduce various functional groups .
科学研究应用
tert-Butyl (2-benzyloctahydrocyclopenta[c]pyrrol-4-yl)carbamate has several applications in scientific research:
作用机制
The mechanism by which tert-Butyl (2-benzyloctahydrocyclopenta[c]pyrrol-4-yl)carbamate exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound’s structure allows it to fit into binding sites, modulating the activity of these targets and influencing various biological pathways .
相似化合物的比较
Similar Compounds
- tert-Butyl (octahydrocyclopenta[c]pyrrol-5-yl)carbamate
- tert-Butyl (2-benzylcyclopenta[c]pyrrol-4-yl)carbamate
Uniqueness
tert-Butyl (2-benzyloctahydrocyclopenta[c]pyrrol-4-yl)carbamate is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it particularly valuable for research applications where versatility and reactivity are essential .
属性
IUPAC Name |
tert-butyl N-(2-benzyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-4-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c1-19(2,3)23-18(22)20-17-10-9-15-12-21(13-16(15)17)11-14-7-5-4-6-8-14/h4-8,15-17H,9-13H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMQGMWPJTZZKGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2C1CN(C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


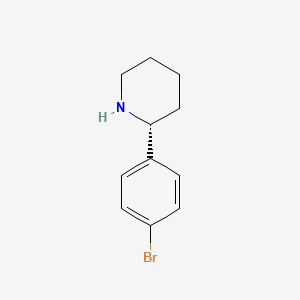
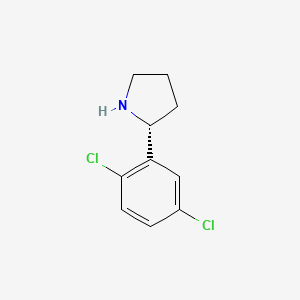
![2'-(Hydroxymethyl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B3092533.png)
![Methyl 4,4-dimethyl-2-[(trifluoromethylsulfonyl)oxy]cyclohex-1-ene-1-carboxylate](/img/structure/B3092543.png)
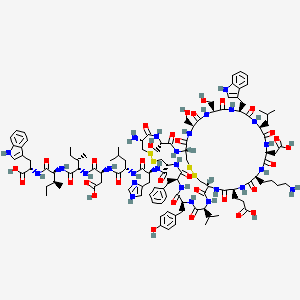
![2-[(Propylamino)methyl]phenol hydrochloride](/img/structure/B3092555.png)
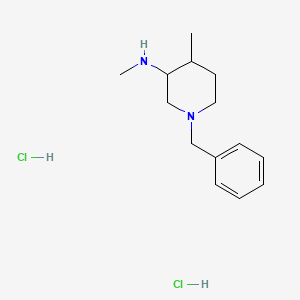
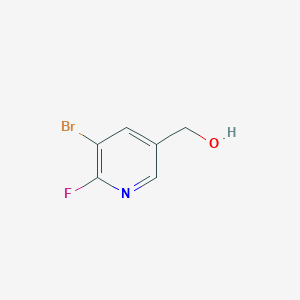

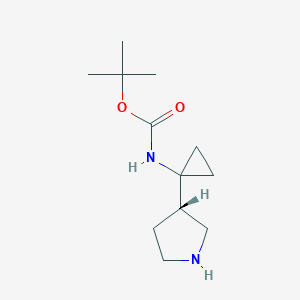
![ethyl 2-[(E)-[(dimethylamino)methylidene]amino]-4-methyl-6-phenyl-6H-1,3-thiazine-5-carboxylate](/img/structure/B3092583.png)
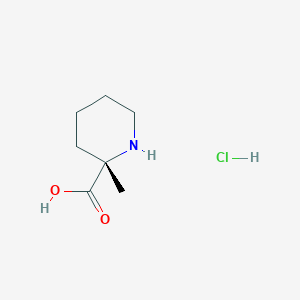
![(2E)-3-[(4-ethylphenyl)carbamoyl]prop-2-enoic acid](/img/structure/B3092596.png)
